(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol (-)-trans-Pinocarveol, also known as L-pinocarveol, belongs to the class of organic compounds known as bicyclic monoterpenoids. These are monoterpenoids containing exactly 2 rings, which are fused to each other (-)-trans-Pinocarveol exists as a liquid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, (-)-trans-pinocarveol is primarily located in the cytoplasm. Outside of the human body, (-)-trans-pinocarveol can be found in a number of food items such as sweet bay, common sage, cumin, and hyssop. This makes (-)-trans-pinocarveol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 19894-98-5
VCID: VC20745761
InChI: InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9+/m1/s1
SMILES: CC1(C2CC1C(=C)C(C2)O)C
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol

CAS No.: 19894-98-5

Cat. No.: VC20745761

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol - 19894-98-5

CAS No. 19894-98-5
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name (1R,3S,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol
Standard InChI InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9+/m1/s1
Standard InChI Key LCYXQUJDODZYIJ-VGMNWLOBSA-N
Isomeric SMILES CC1([C@H]2C[C@H]1C(=C)[C@@H](C2)O)C
SMILES CC1(C2CC1C(=C)C(C2)O)C
Canonical SMILES CC1(C2CC1C(=C)C(C2)O)C
Melting Point Mp 5 °
5°C

Structural Features and Properties

The structural architecture of (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol reveals a complex bicyclic framework that significantly influences its physical and chemical properties. The molecule features a bicyclo[3.1.1]heptane skeleton, which consists of a seven-membered ring with a three-membered bridge, creating a rigid three-dimensional structure. This bicyclic framework is further modified with a hydroxyl group at the 3-position, two methyl groups at the 6-position, and a methylene group at the 2-position, resulting in a unique molecular arrangement with specific stereochemistry as indicated in the compound's name . The "1r,3s,5r" designation in the compound's name specifies the stereochemical configuration at the 1, 3, and 5 positions of the bicyclic system, which is crucial for its biological activity and chemical behavior.

The specific stereochemistry of this compound contributes significantly to its rigidity and influences its interactions with various biological targets. The trans configuration, particularly between the hydroxyl group and other substituents, is an essential structural feature that distinguishes this compound from related isomers and affects its physical properties and reactivity patterns. The presence of the hydroxyl group imparts hydrogen-bonding capabilities to the molecule, while the methylene and methyl groups contribute to its hydrophobic character, resulting in a balance of hydrophilic and hydrophobic regions within the same molecule. The bicyclic nature of the compound limits its conformational flexibility, leading to a more predictable spatial arrangement of functional groups, which can be advantageous for specific applications requiring molecular recognition.

Physical and Chemical Properties

The physical and chemical properties of (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol are influenced by its unique structural features and functional groups. As a secondary alcohol, it exhibits typical reactivity patterns of alcohols, including the ability to undergo oxidation, dehydration, and various substitution reactions. The methylene group at the 2-position introduces unsaturation into the molecule, making it susceptible to addition reactions and contributing to its potential biological activity. The bicyclic framework confers considerable rigidity to the molecule, resulting in higher melting and boiling points compared to acyclic compounds of similar molecular weight.

The compound's solubility profile reflects its mixed hydrophilic-hydrophobic character, with moderate solubility in polar organic solvents like alcohols and limited solubility in water. This property profile makes it suitable for various applications in perfumery and as an intermediate in organic synthesis. The stereochemistry of the molecule, particularly the trans configuration, affects its physical properties including its crystal packing, melting point, and spectral characteristics, which can be used for its identification and quality assessment in research and industrial settings.

Natural Occurrence and Sources

The compound (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol has been identified in various natural sources, particularly in essential oils derived from plant materials. This monoterpene alcohol is a component of several plant essential oils, contributing to their aromatic profiles and potential biological activities. The natural occurrence of this compound in plant materials suggests its role in plant defense mechanisms against herbivores and pathogens, as well as in plant-plant and plant-insect communications. These ecological functions may partly explain the evolution of biosynthetic pathways leading to the production of this compound in certain plant species.

The distribution of (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol in nature varies across plant families and species, with higher concentrations typically found in coniferous plants, particularly those belonging to the pine family. In these plants, the compound may originate from the metabolic transformation of more abundant monoterpenes such as α-pinene and β-pinene through oxidative processes . The concentration of this compound in plant materials can be influenced by various factors including plant species, geographical location, climate conditions, harvest time, and extraction methods, leading to variability in its content in natural extracts and essential oils.

Extraction and Isolation from Natural Sources

The extraction of (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol from natural sources typically involves steam distillation of plant materials containing this compound, followed by fractionation techniques to isolate it from other components. This process exploits the compound's volatility and partial water solubility, allowing its separation from non-volatile plant components during the distillation process. The essential oil obtained from steam distillation can then be subjected to various chromatographic techniques, including column chromatography, gas chromatography, and high-performance liquid chromatography, to isolate the pure compound for analytical, research, or commercial purposes.

The isolation of (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol from natural sources is often challenging due to the complex nature of essential oils, which may contain hundreds of different compounds in varying concentrations. The identification and quantification of this compound in natural extracts typically rely on advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which can detect and measure this compound even at low concentrations. The natural extraction of this compound is of interest for industries seeking natural ingredients for fragrances, flavors, and potentially for pharmaceutical applications, although synthetic routes are often more economically viable for large-scale production.

Synthesis Methods

The synthesis of (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol can be achieved through various chemical transformations, with oxidation of β-pinene being one of the most studied routes. Recent research has focused on developing efficient and selective catalytic methods for this transformation, aiming to improve yields and reduce environmental impact . A significant advancement in this area involves the use of multifunctional heterogeneous catalysts that combine acid and metal functions, synthesized through wetness impregnation techniques. These catalysts have been tested in the allylic oxidation of β-pinene using hydrogen peroxide as an environmentally friendly oxidizing agent, representing a more sustainable approach compared to traditional methods using stoichiometric oxidants.

Research conducted on this synthetic pathway has identified optimal catalytic systems for achieving high yields of (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol. Among the tested catalysts, materials containing palladium with heteropolyacid supported on SBA-15 (Pd/HPA-300/SBA-15) have shown the most promising results, achieving yields up to 65% . Interestingly, the selectivity to (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol remained consistent regardless of the palladium loading (0.5 wt% or 1.0 wt%) and calcination temperature of the heteropolyacid supported on SBA-15 (200°C-300°C), although these parameters did affect conversion rates, palladium dispersion, acidity, and surface area. These findings provide valuable insights for optimizing synthetic conditions for industrial applications.

Catalytic Oxidation of β-Pinene

The catalytic oxidation of β-pinene represents a promising route for the synthesis of (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol, with recent advances focusing on improving catalyst performance and reaction conditions. Studies have shown that the support material plays a crucial role in determining both selectivity and conversion rates in this reaction . When the support was changed from SBA-15 to amorphous SiO2 with a lower surface area (< 200 m²/g), both selectivity and conversion decreased dramatically to values lower than 20%, highlighting the importance of the support's textural properties for efficient catalysis. The presence of weak Brønsted acid sites, together with specific particle morphology, has been identified as a key factor favoring the formation and selectivity toward the desired product.

The scalability of the catalytic oxidation process has been investigated, with laboratory scale-up experiments conducted using up to 10 mL of β-pinene. These experiments achieved comparable results in terms of activity and selectivity to smaller-scale reactions, demonstrating the potential for practical implementation of the proposed catalytic system in larger industrial settings . The robustness of the catalysts has also been assessed, showing that they can be reused up to three times without significant changes in both selectivity and conversion, although some leaching of catalytic material was observed. These findings are particularly relevant for developing economically viable and environmentally sustainable industrial processes for the production of (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol.

Key Parameters Affecting Synthesis Efficiency

Several parameters have been identified as critical factors affecting the efficiency of (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol synthesis through the catalytic oxidation of β-pinene. Table 4.1 summarizes these parameters and their impacts on the reaction outcomes:

ParameterImpact on Synthesis
Catalyst CompositionPd with heteropolyacid on SBA-15 showed best results (up to 65% yield)
Pd LoadingVariation between 0.5-1.0 wt% did not affect selectivity but influenced conversion
Calcination TemperatureAffected conversion, Pd dispersion, acidity, and surface area without changing selectivity
Support MaterialSBA-15 superior to amorphous SiO2, likely due to higher surface area
Acid Site StrengthWeak Brønsted acid sites favor formation and selectivity to the desired product
Particle MorphologySpecific shapes enhance catalytic performance
ReusabilityCatalysts reusable up to 3 times with consistent performance

Understanding these parameters provides a foundation for further optimization of synthetic methods and potential industrial implementation for the production of (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol. The kinetic modeling of the reaction has also contributed to elucidating the determining steps involved in the allylic oxidation of β-pinene, providing insights into the reaction mechanism and potential routes for improvement .

Chemical Reactions and Behavior

The chemical behavior of (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol is characterized by reactions typical of secondary alcohols as well as reactions involving the exocyclic methylene group. As a secondary alcohol, the compound can undergo oxidation to form the corresponding ketone, which in this case would be pinocarvone, a related bicyclic monoterpene. This oxidation can be achieved using various oxidizing agents such as chromium-based reagents, though more environmentally friendly alternatives including catalytic methods with hydrogen peroxide have been developed in recent years. The hydroxyl group can also participate in esterification reactions with carboxylic acids or their derivatives to form esters, which may have different physical properties and biological activities compared to the parent alcohol.

The exocyclic methylene group at the 2-position represents another reactive site in the molecule, susceptible to addition reactions typical of alkenes. This functional group can undergo hydrogenation to form the corresponding saturated compound, electrophilic addition reactions with halogens or hydrogen halides, and potentially participate in cycloaddition reactions such as Diels-Alder reactions when appropriate dienes are present. The specific stereochemistry of the molecule influences the approach of reagents to these functional groups, potentially leading to stereoselective reactions that could be exploited in stereocontrolled syntheses. The bicyclic framework of the molecule constrains its conformational flexibility, which can affect the reactivity and stereoselectivity of reactions occurring at various sites within the molecule.

Reaction Mechanisms and Transformations

Understanding the reaction mechanisms involved in the transformations of (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol is crucial for developing efficient synthetic methods and predicting the outcomes of various chemical processes. The allylic oxidation of β-pinene to form this compound involves a complex mechanism that has been elucidated through kinetic modeling studies . This process likely proceeds through the formation of reactive intermediates such as radicals or carbocations, with the catalyst playing a crucial role in stabilizing these species and directing the reaction toward the desired product. The bifunctional nature of catalysts containing both metal and acid sites suggests a cooperative mechanism where the metal facilitates the activation of the oxidant while the acid sites interact with the substrate to direct the regioselectivity and stereoselectivity of the oxidation.

The transformations of (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol into other compounds of interest may involve various reaction pathways, depending on the reagents and conditions employed. For instance, the dehydration of the alcohol function could lead to additional unsaturation in the molecule, potentially creating conjugated systems with interesting electronic properties. Alternatively, functional group interconversions such as the conversion of the hydroxyl to a leaving group followed by nucleophilic substitution could introduce various functionalities at the 3-position, creating derivatives with modified properties and potential applications. These transformations expand the chemical space accessible from this natural product, potentially leading to compounds with enhanced or novel activities for various applications.

Biological Activities

The biological activities of (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol have been the subject of scientific investigation, although detailed information was limited in the search results. As a monoterpene alcohol found in various plant essential oils, this compound likely contributes to the biological activities attributed to these natural extracts. Monoterpenes, in general, are known to exhibit a range of biological activities including antimicrobial, anti-inflammatory, antioxidant, and insecticidal properties, which have been linked to their structural features and physicochemical properties. The specific stereochemistry of (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol may influence its interactions with biological targets, potentially leading to selective activities against certain microorganisms or specific effects on biochemical pathways.

The potential antimicrobial activity of (1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol is of particular interest, as it may contribute to the antimicrobial properties observed in essential oils containing this compound. Monoterpene alcohols often exhibit activity against a range of microorganisms including bacteria and fungi, with mechanisms of action potentially involving disruption of cell membranes, inhibition of respiration, or interference with specific cellular processes. The lipophilic nature of the bicyclic skeleton combined with the hydrophilic hydroxyl group may facilitate interactions with biological membranes, potentially disrupting their structure and function and leading to antimicrobial effects. Further studies specifically focusing on this compound would be needed to confirm these activities and elucidate their mechanisms.

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